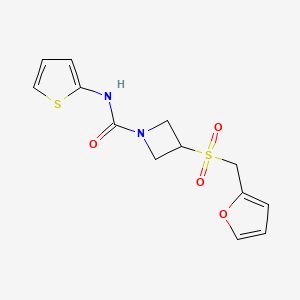

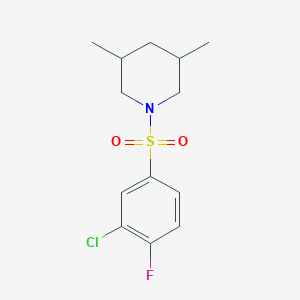

3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic heterocyclic components. A representative process might involve the initial formation of a furan or thiophene derivative, followed by functionalization with a sulfonyl group, and subsequent coupling with an azetidine ring modified by carboxamide. For example, the synthesis of closely related structures entails reactions like the Gewald reaction for thiophene synthesis, followed by condensation and further functionalization steps to introduce the sulfonyl and carboxamide functionalities (Devi et al., 2010; Arora et al., 2013).

Scientific Research Applications

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Compounds incorporating furan and thiophene moieties, similar to 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, have shown significant inhibitory properties against carbonic anhydrase (CA) isozymes, which play crucial roles in physiological and pathophysiological functions. These inhibitors, particularly those with furan-carboxamide segments, have been explored for their potential as topical antiglaucoma agents. The derivatives have demonstrated effective and long-lasting intraocular pressure (IOP) lowering properties in both normotensive and glaucomatous animals, showcasing potencies superior to existing sulfonamide drugs like dorzolamide and brinzolamide. This marks a significant advancement in the treatment of glaucoma, emphasizing the potential therapeutic applications of such compounds (Ilies et al., 2000).

Role in Drug Discovery

Furan and thiophene, along with their related heterocycles, are pivotal in drug discovery due to their stability, availability, and ease of functionalization. These compounds are utilized as key scaffolds and synthons in developing therapeutic agents, demonstrating the versatile applications of these heterocycles in medicinal chemistry. The use of furan and thiophene rings, as seen in 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, underlines their significance in the structural development of new drugs, offering insights into innovative treatment strategies (Sperry & Wright, 2005).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant activities of compounds containing furan and thiophene groups have been extensively studied, indicating their potential in treating various infections and oxidative stress-related conditions. These properties further highlight the broad spectrum of applications for compounds like 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide in scientific research and therapeutic development (Devi et al., 2010).

Synthesis of Functional Materials

The efficient synthesis of furan and thiophene derivatives plays a crucial role in developing potentially bioactive compounds and functional materials. Methods such as the ZnCl2-catalyzed annulation of enaminones and sulfur ylides have been instrumental in creating highly functionalized furans and thiophenes, underscoring the importance of these heterocycles in material science and bioactive compound synthesis (He et al., 2020).

properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c16-13(14-12-4-2-6-20-12)15-7-11(8-15)21(17,18)9-10-3-1-5-19-10/h1-6,11H,7-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYOJRVNJNLYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)